6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a hydroxyl group, a sulfanyl group, and a 2-methylphenyl substituent on the dihydropyrimidinone core. The molecular formula for this compound is , and it has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods and is often studied for its potential therapeutic properties. It is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and potential applications.
6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is classified under heterocyclic compounds, specifically as a dihydropyrimidinone. This classification is significant as it relates to the compound's chemical reactivity and biological activity.
The synthesis of 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a β-keto ester with thiourea in the presence of an acid catalyst. Specific reaction conditions may include:
The Biginelli reaction is often utilized for synthesizing dihydropyrimidinones. In this reaction, an aldehyde, β-keto ester, and thiourea react under acidic conditions to form the desired product. Optimization of reaction conditions can enhance yields and minimize by-products.
The molecular structure of 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can be represented using various chemical notation systems:
The compound's structural features include:
6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:
The reaction pathways often depend on the functional groups present in the molecule. The presence of the hydroxyl and sulfanyl groups makes it susceptible to nucleophilic attacks and electrophilic substitutions.
The mechanism of action for 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with biological targets, such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with active sites, enhancing binding affinity.
Research indicates that compounds within this class may exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanism often requires further investigation through biochemical assays.
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold represents a privileged heterocyclic nucleus in drug discovery due to its structural versatility and broad-spectrum bioactivity. This six-membered ring system features two nitrogen atoms at positions 1 and 3, along with carbonyl functionality at position 2 or 4, enabling diverse substitution patterns. The compound 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one exemplifies this architecture with three critical modifications: a para-hydroxy group enhancing hydrogen bonding capacity, a 2-methylphenyl group at N3 increasing lipophilicity for membrane penetration, and a sulfanyl substituent at C2 enabling nucleophilic reactions and metal coordination [1] [6].
DHPM derivatives exhibit remarkable target promiscuity, functioning as kinase inhibitors (e.g., Pim-1 inhibition), antiviral agents, and antioxidant molecules. This bioactivity profile stems from their ability to mimic purine nucleobases, allowing competitive binding to ATP sites in kinases [1] [3]. The scaffold’s conformational flexibility permits adaptation to diverse binding pockets, while the dihydropyrimidinone core provides hydrogen bond acceptor/donor sites crucial for target engagement. Modifications at C4, C5, and C6 significantly influence electronic distribution, thereby modulating binding affinity and selectivity [6].
Table 1: Therapeutic Applications of DHPM Derivatives with Key Substitutions
C2 Substituent | C4/C6 Modification | N3 Substituent | Primary Bioactivity | Molecular Target |
---|---|---|---|---|
Sulfanyl | 4-oxo | 2-methylphenyl | Kinase inhibition | Pim-1 kinase |
Methoxy | 4-oxo | 4-fluorophenyl | Antiviral | HBV capsid |
Methylthio | 6-methyl-4-oxo | Propyl | Anticancer | SHP2 phosphatase |
Hydroxy | 5-carboxaldehyde | Cycloalkyl | Antioxidant | Free radicals |
The therapeutic exploration of sulfanyl-DHPMs originated from structural optimizations of the Biginelli reaction products, first reported in 1893. Early 20th-century studies focused primarily on their antimicrobial properties, but the discovery of monastrol (a C5-ethyl-4-aryl-DHPM) as an Eg5 kinesin inhibitor in 1999 revolutionized interest in these scaffolds [3]. This breakthrough demonstrated their potential in targeting protein-protein interactions and allosteric enzyme sites.
Sulfanyl-substituted derivatives gained prominence due to enhanced metabolic stability compared to alkoxy analogues. The evolution of synthetic strategies—from classical Biginelli condensations to microwave-assisted and catalyst-free protocols—enabled precise installation of sterically demanding groups like ortho-substituted aryl rings at N3 [6] . Modern techniques, including flow chemistry and organocatalysis, now allow asymmetric synthesis of chiral DHPMs such as 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, achieving enantiomeric excesses >98% [4]. Key milestones include:
The 6-hydroxy and 2-sulfanyl groups in 6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one constitute a pharmacophoric synergy critical for target engagement. The para-hydroxy group exhibits three key functions: (1) Formation of bidentate hydrogen bonds with kinase catalytic lysine residues, (2) Enhancement of solubility via glucuronidation pathways, and (3) Contribution to antioxidant activity through hydrogen atom transfer (HAT) mechanisms. Studies on analogous systems demonstrate that 6-hydroxy-DHPMs scavenge DPPH radicals with IC50 values of 12-18 μM, significantly outperforming methoxy-substituted counterparts (IC50 >100 μM) [7].
The 2-sulfanyl moiety provides:
Table 2: Hydrogen Bonding Interactions of Key Functional Groups in DHPMs
Functional Group | Bond Donor/Acceptor | Typical Bond Length (Å) | Common Biological Partners | Energetic Contribution (kJ/mol) |
---|---|---|---|---|
6-Hydroxy | Donor (O-H) | 1.85 ± 0.15 | Asp/Glu carboxylate | -25 to -30 |
4-Oxo | Acceptor (C=O) | 1.91 ± 0.10 | Ser/Thr hydroxyl | -15 to -20 |
2-Sulfanyl | Donor (S-H) | 2.30 ± 0.20 | His imidazole | -10 to -15 |
Pyrimidine N1 | Acceptor | 1.90 ± 0.10 | Backbone NH | -20 to -25 |
Crystallographic analyses reveal that the 6-hydroxy group frequently participates in lattice formation through O-H⋯N hydrogen bonds with adjacent pyrimidine rings, while the 2-sulfanyl group stabilizes crystal packing via S-H⋯O interactions [9]. This intermolecular networking capacity directly correlates with improved solid-state stability and dissolution profiles. The ortho-methylphenyl group at N3 enhances hydrophobic contact with enzyme subsites while preventing oxidative metabolism at the phenyl para-position—a common vulnerability in unsubstituted aryl analogues [3] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: